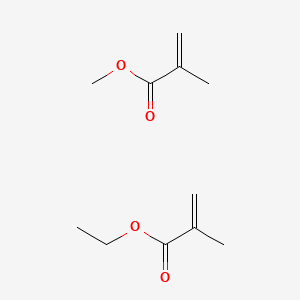
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE)
Cat. No. B1617759
Key on ui cas rn:
25685-29-4
M. Wt: 214.26 g/mol
InChI Key: WCMINAGIRMRVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09187611B2
Procedure details


Prepare polymeric foam in the manner described using a copolymer that is 50 wt % methylmethacrylate and 50 wt % ethyl methacrylate by monomer weight using process parameter in Table 2. The copolymer has a glass transition temperature of 96° C. Resulting polymeric foam properties are also in Table 2.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:7])[C:4]([CH3:6])=[CH2:5].[C:8]([O:13][CH2:14][CH3:15])(=[O:12])[C:9]([CH3:11])=[CH2:10]>>[C:3]([O:2][CH3:1])(=[O:7])[C:4]([CH3:6])=[CH2:5].[C:8]([O:13][CH2:14][CH3:15])(=[O:12])[C:9]([CH3:11])=[CH2:10] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(=C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepare polymeric foam in the manner
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Resulting polymeric foam properties
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(=C)C)(=O)OC.C(C(=C)C)(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
